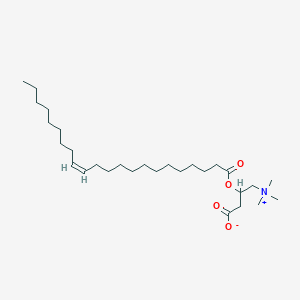
N,N,2-Trimethyl-5-nitroaniline
Overview
Description
N,N,2-Trimethyl-5-nitroaniline is an organic compound with the molecular formula C9H12N2O2. It is an intermediate in the synthesis of various chemical compounds, including Roseoflavin, an analog known to compete with Riboflavin in Lactobacillus casei.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-5-nitroaniline typically involves nitration and reduction reactions. One common method is the nitration of 2,4-dimethylaniline followed by methylation. The nitration process involves treating 2,4-dimethylaniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group. The resulting product is then methylated using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The nitration and methylation steps are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to N,N,2-trimethyl-5-aminoaniline using reducing agents like iron powder and hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound can be oxidized to form N,N,2-trimethyl-5-nitrobenzene.
Reduction: Reduction leads to the formation of N,N,2-trimethyl-5-aminoaniline.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N,N,2-Trimethyl-5-nitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, such as Pigment Red 17 and Pigment Red 22.
Biology: The compound is studied for its potential interactions with biological molecules, including its role as a riboflavin analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: It is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-5-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to compete with riboflavin suggests it may inhibit riboflavin-dependent enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: Similar structure but lacks the additional methyl groups on the nitrogen atom.
N,N-Dimethyl-4-nitroaniline: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
N,N,2-Trimethyl-5-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various compounds and its potential biological activity make it a valuable compound in research and industry .
Properties
IUPAC Name |
N,N,2-trimethyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-5-8(11(12)13)6-9(7)10(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNBHYLLYPVADZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590767 | |
| Record name | N,N,2-Trimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36714-84-8 | |
| Record name | N,N,2-Trimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




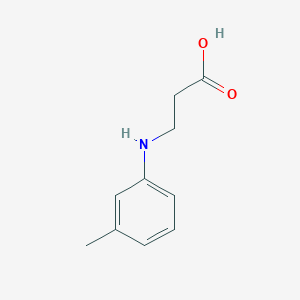
![3-[(2,5-Dimethylphenyl)amino]propanenitrile](/img/structure/B3051793.png)

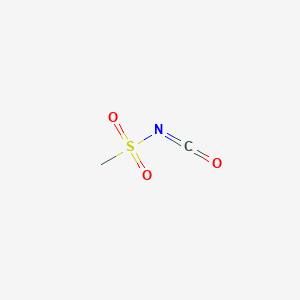

![9H-Thioxanthene-4-carboxaldehyde, 1-[[2-(diethylamino)ethyl]amino]-9-oxo-](/img/structure/B3051802.png)


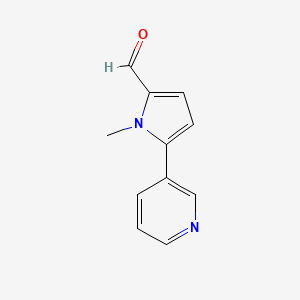
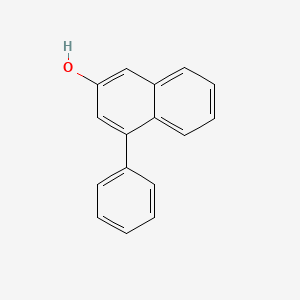
![N-[4-(4-bromophenoxy)phenyl]-2-chloroacetamide](/img/structure/B3051810.png)
